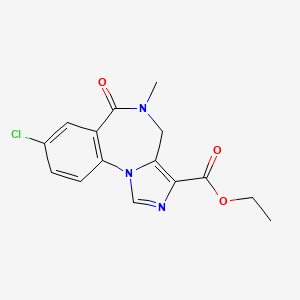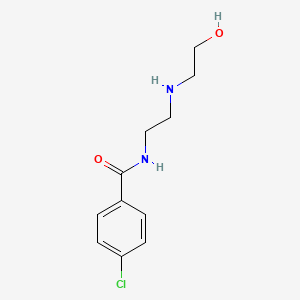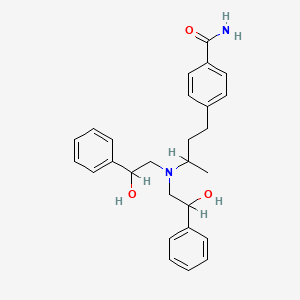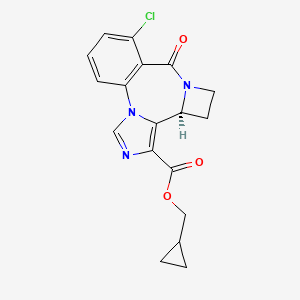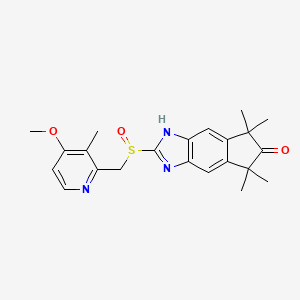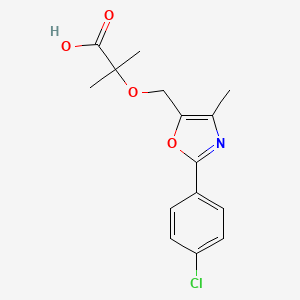
Romazarit
概要
説明
Romazarit, also known as Ro 31-3948, is a substituted heterocyclic alkoxypropionic acid . It was considered a potential disease-modifying antirheumatic drug . Romazarit was withdrawn due to its toxicity profile .
Synthesis Analysis
Romazarit was synthesized by applying an analogue-based drug design approach . The derivatives with the 1,3 thiazole molecular scaffold bearing a side chain at position-2 resembling that of Romazarit were synthesized . The substitution at the second position of the thiazole scaffold consisted of either carbalkoxyamino or arylamino side chain .Molecular Structure Analysis
Romazarit has a molecular formula of C15H16ClNO4 . It has a 1,3 thiazole molecular scaffold bearing a side chain at position-2 . The substitution at the second position of the thiazole scaffold consisted of either carbalkoxyamino or arylamino side chain .科学的研究の応用
Biologic Properties and Potential in Treating Arthritis
Romazarit has been investigated for its biologic effects as a potential disease-modifying antirheumatic drug. Studies have shown its effectiveness in reducing hindpaw inflammation in adjuvant arthritis models, without acting via stimulation of the pituitary/adrenal axis. Furthermore, romazarit demonstrated dose-related improvements in symptoms of arthritis and reduction in inflammatory and bony changes during collagen arthritis in rats. Notably, it did not significantly affect anticollagen antibody titers, except at the highest dose. Additionally, romazarit caused a reduction in collagenase and prostaglandin E2 production in cultures of rat talus bones with collagen arthritis. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), romazarit does not inhibit the cyclooxygenase enzyme in vitro or in vivo, suggesting a different mechanism of action. Clinical studies to further understand its potential are underway (Bloxham et al., 1990).
Pharmacokinetics and Tolerance in Humans
Research on the pharmacokinetics and tolerance of romazarit in healthy human volunteers has been conducted. The study involved administering single oral doses of romazarit to volunteers, ranging from 40 to 1500 mg. The results showed that romazarit was rapidly and extensively absorbed, with urinary recovery of about 70% of the dose, predominantly in the form of metabolites. Interestingly, clearance mechanisms were faster at doses below 700 mg compared to higher doses, suggesting the presence of multiple clearance pathways, including potentially saturable tubular secretion of glucuronides. The drug was generally well-tolerated in the study participants, with minimal adverse events reported (Williams et al., 1990).
Pharmacodynamics in Patients with Rheumatoid Arthritis
A study examining the pharmacodynamics of romazarit in patients with rheumatoid arthritis (RA) found that the drug was significantly more effective than a placebo in improving the Ritchie Index, a measure of disease activity in RA. The analysis suggested that romazarit's effect was on the rate of disease progress and was better predicted by concentration rather than dose. This study highlights romazarit's therapeutic potential in treating RA (Holford et al., 1995).
Potential as a Disease-Modifying Antirheumatic Drug
Further research on romazarit has highlighted its potential as adisease-modifying antirheumatic drug (DMARD). The synthesis of romazarit and other related compounds has demonstrated their anti-inflammatory effects in chronic inflammation models. Unlike classical NSAIDs, romazarit showed activity in reducing inflammation while restoring normal levels of biochemical markers associated with inflammatory responses. Its distinctive feature is its lack of activity in acute inflammation models and its inability to inhibit the cyclooxygenase enzyme. This unique profile makes romazarit a candidate for further evaluation in the treatment of chronic inflammatory diseases (Self et al., 1991).
Development of Analogues for Anti-Inflammatory Agents
The design and synthesis of novel compounds based on romazarit have been explored for potential anti-inflammatory applications. One study focused on creating 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents, drawing inspiration from romazarit's molecular structure. This research aimed to optimize the substitution at certain positions of the molecular scaffold to achieve better biological activity, potentially leading to the development of more effective anti-inflammatory drugs (Sharma et al., 2009).
Tetra Substituted Thiophenes as Anti-Inflammatory Agents
Another study developed a series of tetra substituted thiophenes, designed as anti-inflammatory agents by leveraging analogue-based drug design methods. This research took inspiration from romazarit and aimed to create compounds with improved anti-inflammatory properties, potentially leading to dual inhibitors that can act on multiple pathways in the inflammatory process (Pillai et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXSBRGLBOASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046216 | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Romazarit | |
CAS RN |
109543-76-2 | |
| Record name | Romazarit [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROMAZARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)
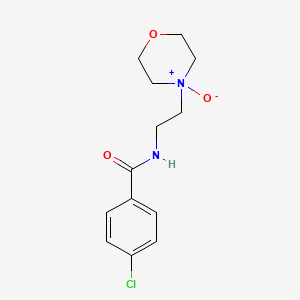
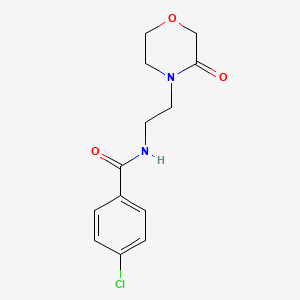


![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)
